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Compound of Interest

Compound Name: AM11542

Cat. No.: B15580040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent synthetic cannabinoid CB1 receptor

agonists, AM11542 and CP55,940. The information presented is supported by experimental

data to assist researchers in selecting the appropriate tool compound for their studies of the

endocannabinoid system.

Introduction to AM11542 and CP55,940
CP55,940 is a classic, well-characterized synthetic cannabinoid that has been widely used in

research for decades.[1] Created by Pfizer in 1974, it is known for its high potency and efficacy

as a full agonist at both CB1 and CB2 receptors.[1][2] Its robust and consistent activity has

made it a standard reference compound in cannabinoid research.[3]

AM11542 is a more recently developed synthetic cannabinoid, designed to facilitate the

crystallization of the CB1 receptor in its active state.[4][5][6] Structurally distinct from CP55,940,

AM11542 is a tetrahydrocannabinol analog.[4] It has been characterized as a potent and full

agonist of the CB1 receptor.[4]

Quantitative Comparison of CB1 Receptor Activity
The following tables summarize the key pharmacological parameters of AM11542 and

CP55,940 at the human CB1 receptor, based on data from competitive binding and functional

assays.
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Table 1: CB1 Receptor Binding Affinity

Compound Radioligand Kᵢ (nM)

AM11542 [³H]CP55,940 1.8 ± 0.3

CP55,940 - ~0.58

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher

affinity.

Table 2: CB1 Receptor Functional Activity (cAMP Accumulation Assay)

Compound EC₅₀ (nM) Eₘₐₓ (%) Classification

AM11542 1.3 ± 0.3 100 Full Agonist

CP55,940 0.8 ± 0.2 100 Full Agonist

EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ value

indicates higher potency. Eₘₐₓ (maximum effect) is a measure of efficacy, expressed relative to

a standard full agonist.

Based on the available data, both AM11542 and CP55,940 are highly potent and efficacious

full agonists at the CB1 receptor. Their binding affinities are in the low nanomolar range, and

they elicit a maximal response in functional assays.[4]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical

experimental workflow for comparing the activity of CB1 agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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